An In-depth Technical Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound of significant interest in medicinal chemistry. Its fused thiazole and pyrimidine ring system forms a core scaffold that is present in various biologically active molecules. The presence of a reactive chloromethyl group at the 7-position makes it a versatile intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications, including anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the structure, properties, and synthetic approaches for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, along with a discussion of the potential biological significance of its derivatives.
Core Structure and Chemical Properties
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is characterized by a bicyclic heteroaromatic system. The structure consists of a thiazole ring fused to a pyrimidine ring, with a chloromethyl substituent at position 7 and a carbonyl group at position 5.
Chemical Structure:
The key structural feature is the electrophilic chloromethyl group, which serves as a handle for introducing various functionalities through nucleophilic substitution reactions. This reactivity is crucial for the generation of chemical libraries for drug discovery programs.
Physicochemical Properties:
A summary of the key physicochemical properties of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂OS | [1] |
| Molecular Weight | 200.65 g/mol | [1] |
| Appearance | White to off-white crystals | |
| Melting Point | 135-142 °C | |
| CAS Number | 62773-09-5 | [1] |
| IUPAC Name | 7-(chloromethyl)-5H-[2][3]thiazolo[3,2-a]pyrimidin-5-one | [1] |
Synthesis and Experimental Protocols
2.1. Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via the initial formation of a 7-(hydroxymethyl) intermediate, followed by chlorination.
Caption: Proposed synthetic pathway for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
2.2. Representative Experimental Protocol
This protocol is a representative example based on general procedures for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (Hypothetical Intermediate)
A mixture of 2-aminothiazole (1 equivalent) and diethyl malonate (1.2 equivalents) in a high-boiling point solvent such as diphenyl ether is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried under vacuum to yield the crude 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. Further purification can be achieved by recrystallization.
Step 2: Synthesis of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
To a solution of 7-(hydroxymethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. After completion, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is carefully quenched with ice-water and the resulting solid is collected by filtration, washed with water, and dried to afford 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
2.3. Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and C-Cl bonds.
Chemical Reactivity and Derivatization
The primary site of reactivity of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for biological screening.
Caption: General scheme for the derivatization of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Biological and Pharmacological Context
While specific biological data for 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is not extensively reported, the thiazolo[3,2-a]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for various therapeutic applications.
Potential Therapeutic Areas for Derivatives:
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Anticancer Activity: Many thiazolopyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.
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Anti-inflammatory Activity: Several compounds containing the thiazolopyrimidine nucleus have shown significant anti-inflammatory properties.
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Antimicrobial Activity: The fused heterocyclic system has been explored for the development of novel antibacterial and antifungal agents.
The 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one serves as a crucial starting material for the synthesis of derivatives that can be screened for these and other biological activities. The introduction of different substituents at the 7-position can modulate the compound's physicochemical properties and its interaction with biological targets.
Hypothetical Mechanism of Action for Derivatives:
Based on the known activities of similar heterocyclic compounds, derivatives of 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one could potentially act as kinase inhibitors, a class of drugs that block the action of protein kinases, which are enzymes that play a critical role in cell signaling pathways.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazolopyrimidine derivative.
Conclusion
7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a valuable building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly detailed in the literature, synthetic accessibility and the reactivity of its chloromethyl group provide a platform for the development of a wide range of novel compounds. While the biological profile of the parent compound remains to be fully elucidated, the established pharmacological importance of the thiazolo[3,2-a]pyrimidine scaffold suggests that its derivatives hold significant promise for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to explore its full potential in drug development.
References
- 1. 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | C7H5ClN2OS | CID 2063597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimid… [ouci.dntb.gov.ua]
